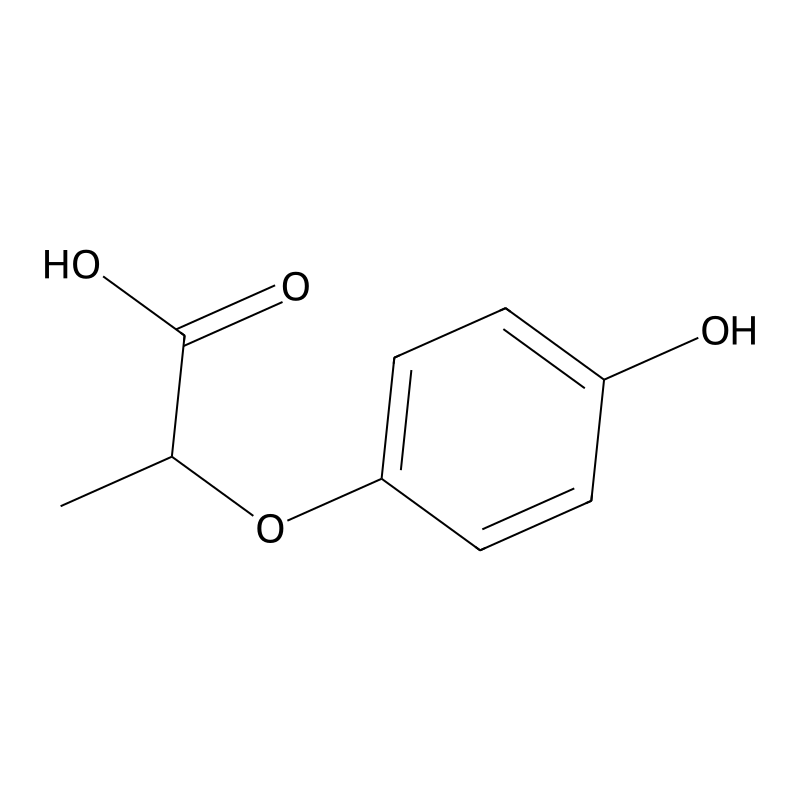2-(4-Hydroxyphenoxy)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ligand in Coordination Chemistry:
-(4-Hydroxyphenoxy)propanoic acid, also known as (R)-2-(4-hydroxyphenoxy)propionic acid, has been studied for its potential as a ligand in coordination chemistry. Ligands are molecules that bind to central metal ions to form coordination complexes. These complexes can exhibit various interesting properties, including catalytic activity, luminescence, and magnetism.
Studies have shown that 2-(4-Hydroxyphenoxy)propanoic acid can form complexes with triorganotin(IV) [] and cobalt(II) []. These complexes have been investigated for their potential applications in various fields, including:
- Biomedical applications: Triorganotin(IV) complexes have been shown to exhibit various biological activities, such as antitumor and antimicrobial properties. The 2-(4-Hydroxyphenoxy)propanoic acid-based complexes are being explored for their potential as new therapeutic agents [].
- Catalysis: Cobalt(II) complexes can be used as catalysts for various organic reactions. The specific catalytic activity of the 2-(4-Hydroxyphenoxy)propanoic acid-cobalt(II) complex is still under investigation, but it has shown promising results for the aldol reaction [].
2-(4-Hydroxyphenoxy)propanoic acid is an aromatic compound with the molecular formula and a molecular weight of 182.17 g/mol. This compound features a propanoic acid moiety attached to a 4-hydroxyphenoxy group, making it structurally unique among phenolic compounds. It is known for its role as an intermediate in the synthesis of various herbicides, particularly those classified as aryloxyphenoxypropionic acids, which are utilized for their herbicidal properties in agriculture .
- Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
- Ester Hydrolysis: In the presence of water and acid or base, esters derived from this compound can revert to the original carboxylic acid and alcohol.
These reactions are significant for modifying the compound for various applications in organic synthesis and agrochemicals.
Research indicates that 2-(4-Hydroxyphenoxy)propanoic acid exhibits biological activity that may include herbicidal effects, making it a valuable compound in agricultural chemistry. Its derivatives are noted for their ability to inhibit specific enzyme pathways in plants, leading to growth regulation and control of unwanted vegetation . Furthermore, studies have pointed towards potential anti-inflammatory properties, although more research is needed to fully understand its biological mechanisms and therapeutic potential.
The synthesis of 2-(4-Hydroxyphenoxy)propanoic acid can be achieved through several methods:
- Chemical Synthesis: Traditional chemical methods involve the reaction of 4-hydroxyphenol with propanoic acid derivatives under acidic conditions.
- Biocatalytic Processes: Recent advancements have introduced biocatalysis using microbial strains capable of producing this compound from simpler substrates. This method is gaining traction due to its environmental sustainability and efficiency .
- Enzymatic Methods: Utilizing enzymes such as peroxygenases has been explored for regioselective synthesis, offering a more selective approach to producing the desired compound .
2-(4-Hydroxyphenoxy)propanoic acid finds applications primarily in:
- Agriculture: As an intermediate in the synthesis of herbicides, it plays a critical role in weed management strategies.
- Pharmaceuticals: Potential applications in drug development due to its biological activities, although this area requires further exploration.
- Research: Used as a reference compound in studies related to phenolic compounds and their derivatives.
Interaction studies involving 2-(4-Hydroxyphenoxy)propanoic acid focus on its behavior in biological systems and its interactions with various enzymes. These studies help elucidate its mechanism of action as an herbicide and its potential side effects on non-target organisms. For example, research has highlighted its inhibitory effects on certain plant enzymes that are crucial for growth regulation . Additionally, safety assessments indicate that while it can cause skin irritation and serious eye damage, proper handling mitigates these risks .
Several compounds share structural similarities with 2-(4-Hydroxyphenoxy)propanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxyphenylacetic Acid | C9H10O3 | Lacks propanoic acid group; used in pharmaceuticals. |
| Aryloxyphenoxypropionic Acid | C11H13O3 | Contains additional aromatic rings; used as herbicides. |
| Salicylic Acid | C7H6O3 | Contains hydroxyl group on the benzene ring; used in anti-inflammatory drugs. |
| 2-(4-Hydroxyphenyl)propanoic Acid | C9H10O3 | Similar structure but lacks the ether linkage; used in organic synthesis. |
The unique aspect of 2-(4-Hydroxyphenoxy)propanoic acid lies in its specific combination of functional groups that enhance its herbicidal properties while providing avenues for further chemical modifications.
XLogP3
GHS Hazard Statements
H315 (20.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








